4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde
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Overview
Description
4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is widely used in research laboratories as a precursor for the synthesis of other compounds.
Scientific Research Applications
4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been used in various scientific research applications, including drug discovery, medicinal chemistry, and material science. 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to have potential as a precursor for the synthesis of novel anti-cancer agents. It has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde is not well understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell proliferation. 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde has also been shown to have antimicrobial activity against certain bacteria and fungi.
Biochemical and Physiological Effects:
4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells in vitro. 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde has also been shown to have antimicrobial activity against certain bacteria and fungi. However, the exact biochemical and physiological effects of 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde are still being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high purity and stability. 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research involving 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential future direction is the synthesis of novel anti-cancer agents using 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde as a precursor. 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde could also be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde.
Synthesis Methods
4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde can be synthesized via a multi-step reaction process. The first step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. The resulting compound is then reacted with piperazine to form 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarboxamide, which is then oxidized to form 4-(4-methoxy-3-nitrobenzoyl)-1-piperazinecarbaldehyde.
properties
IUPAC Name |
4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-21-12-3-2-10(8-11(12)16(19)20)13(18)15-6-4-14(9-17)5-7-15/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGVMORLMADINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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